![molecular formula C17H17N3O3 B2677019 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034208-95-0](/img/structure/B2677019.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. BAY 41-2272 has been widely used in scientific research to investigate the role of sGC in various biological systems.
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. The optimization of the spacer length linking two pharmacophoric moieties and the substitution of previously used groups with more flexible chains have shown that these modifications can achieve high inhibitory activities. This indicates the potential application of urea derivatives in the treatment of diseases related to enzyme inhibition, such as Alzheimer's disease (Vidaluc et al., 1995).
Antihyperglycemic Agents
Urea derivatives have also been identified as potent antihyperglycemic agents. By synthesizing a series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, researchers have found compounds that significantly enhance insulin sensitivity, indicating their potential in diabetes management (Cantello et al., 1994).
Anticancer Potential
Research into 1-aryl-3-(2-chloroethyl) ureas has shown these compounds to possess cytotoxic effects on human adenocarcinoma cells in vitro. This suggests their potential application as anticancer agents, highlighting the diverse therapeutic possibilities of urea derivatives (Gaudreault et al., 1988).
Anti-microbial Activity
Novel urea derivatives have demonstrated significant anti-microbial activity against selected Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. This suggests their application in developing new antimicrobial agents (Shankar et al., 2017).
Complexation and Molecular Devices
The complexation properties of urea derivatives with cyclodextrins have been studied, showing that these complexes can function as molecular devices. This application in material science and nanotechnology underscores the versatility of urea derivatives in scientific research (Lock et al., 2004).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(20-14-3-4-15-16(6-14)23-10-22-15)19-8-11-5-13(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFXVRHJRVSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.